
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, commonly known as MI-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MI-2 is a potent inhibitor of the MALT1 protein, which is known to play a crucial role in the growth and proliferation of cancer cells.
Mécanisme D'action
MI-2 is a potent inhibitor of the MALT1 protein, which is known to play a crucial role in the growth and proliferation of cancer cells. MALT1 is a protease that cleaves specific substrates involved in various signaling pathways, including NF-κB and JNK. MI-2 binds to the active site of MALT1 and inhibits its protease activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
MI-2 has been shown to induce apoptosis in cancer cells by inhibiting the protease activity of MALT1. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, MI-2 has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and JNK signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MI-2 is its potency and specificity for MALT1. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, one of the limitations of MI-2 is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of MI-2. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the identification of potential biomarkers that can be used to predict the response of cancer cells to MI-2 treatment. Additionally, there is a need for further studies to investigate the potential of MI-2 as a therapeutic agent in combination with other chemotherapy and radiotherapy agents.
Méthodes De Synthèse
The synthesis of MI-2 involves a multi-step process that includes the condensation of 2-bromoethylamine hydrobromide with 3-nitrobenzaldehyde to form an imine intermediate. The imine is then reduced to form the corresponding amine, which is further reacted with 2-(m-tolylthio)acetic acid to form MI-2. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
MI-2 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. MI-2 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-17-5-4-6-18(13-17)24-22(27)16-30-21-14-26(20-8-3-2-7-19(20)21)15-23(28)25-9-11-29-12-10-25/h2-8,13-14H,9-12,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMFLJPYQPXQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

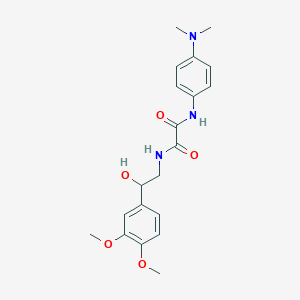
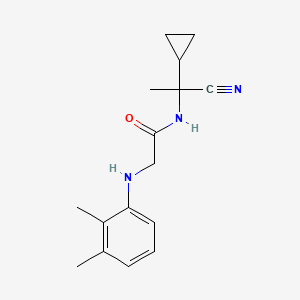
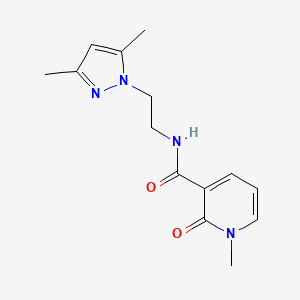
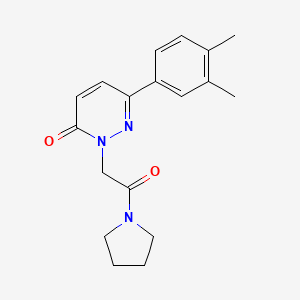
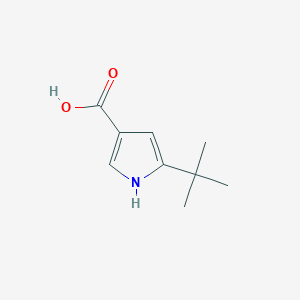
![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)
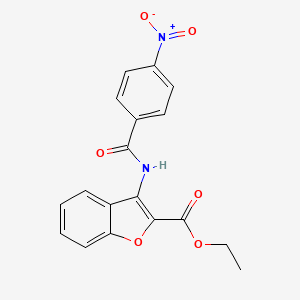
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)
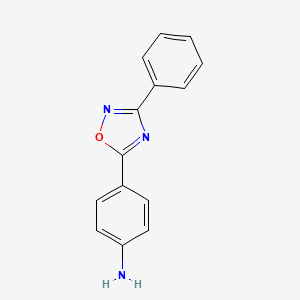
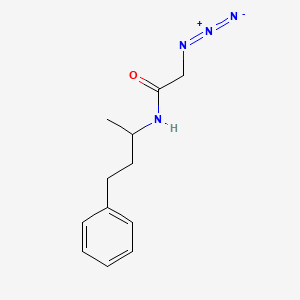
![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)
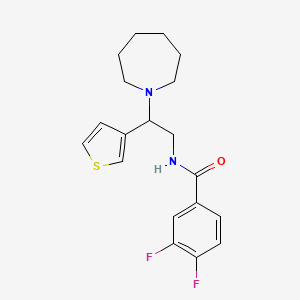
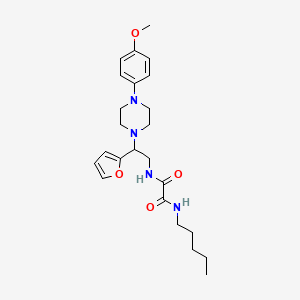
![4-Methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)